molecular formula C10H11IN4O B8772510 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 71819-06-2

6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No.: B8772510
CAS No.: 71819-06-2
M. Wt: 330.13 g/mol
InChI Key: HNUHHIIBWXRPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a chemical compound with the molecular formula C10H11IN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The addition of an iodine atom and a tetrahydro-2H-pyran-2-yl group to the purine structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves the iodination of a purine derivative followed by the introduction of the tetrahydro-2H-pyran-2-yl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position of the purine ring. The tetrahydro-2H-pyran-2-yl group can be introduced through a nucleophilic substitution reaction using a suitable pyran derivative .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the purine ring.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted purines, while oxidation and reduction reactions can modify the functional groups on the purine ring .

Scientific Research Applications

6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with biological molecules such as enzymes and nucleic acids. The iodine atom and the tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and specificity for its molecular targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine imparts unique reactivity and biological activity compared to its chloro-substituted analogs.

Properties

CAS No.

71819-06-2

Molecular Formula

C10H11IN4O

Molecular Weight

330.13 g/mol

IUPAC Name

6-iodo-9-(oxan-2-yl)purine

InChI

InChI=1S/C10H11IN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2

InChI Key

HNUHHIIBWXRPEV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=CN=C3I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a RB flask were placed 6-iodo-9H-purine (2680 mg, 10894 μmol), 3,4-dihydro-2(H)-pyran (2982 μl, 32682 μmol), and p-toluenesulfonic acid monohydrate (34.0 mg, 218 μmol) in EtOAc (150 mL) and heated to reflux for 2 hours. After cooling to RT, the reaction mixture was washed with NaHCO3 (aq., sat., 100 mL), then brine (100 mL). The organic solution was concentrated in vacuo. The residue was redissolved in a small amount of DCM and then put on a layer of silica gel in a funnel. The silica was rinsed with EtOAc/hexane (1:1). A light yellow solution (filtrate) was collected and concentrated to give a waxy product. This product was treated with hexanes to give the titled compound as an off white solid. MS Found: (ESI pos. ion) m/z 331 (M+H+).
Quantity
2680 mg
Type
reactant
Reaction Step One
[Compound]
Name
3,4-dihydro-2(H)-pyran
Quantity
2982 μL
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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